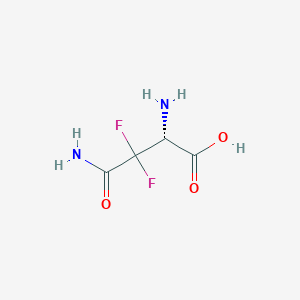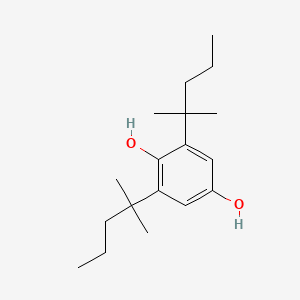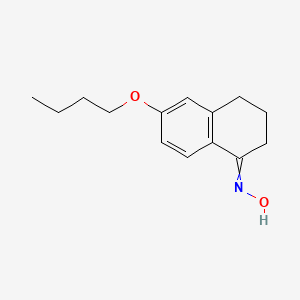
N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound with a complex structure that includes a butoxy group attached to a dihydronaphthalene ring, which is further linked to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the preparation of 6-butoxy-3,4-dihydronaphthalen-1(2H)-one. This intermediate can be synthesized through the reaction of 6-butoxy-1-tetralone with appropriate reagents under controlled conditions. The next step involves the conversion of this intermediate to the desired hydroxylamine derivative through a series of reactions, including the formation of an oxime and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
6-Butoxy-1-tetralone: Another related compound with similar structural features.
Uniqueness
N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
66361-89-5 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(6-butoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-17-12-7-8-13-11(10-12)5-4-6-14(13)15-16/h7-8,10,16H,2-6,9H2,1H3 |
InChI Key |
BCNIBSLEOUFLSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=NO)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



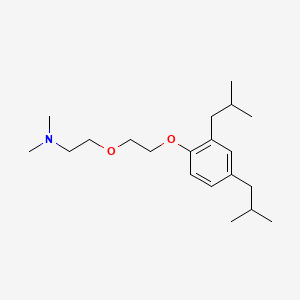
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
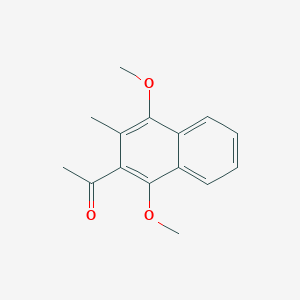


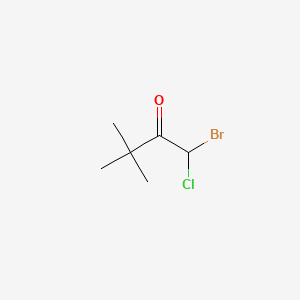

![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
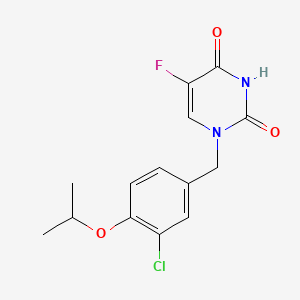
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
